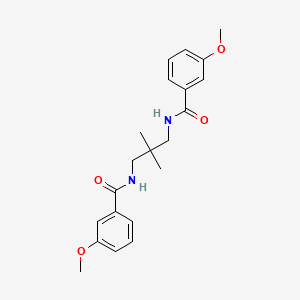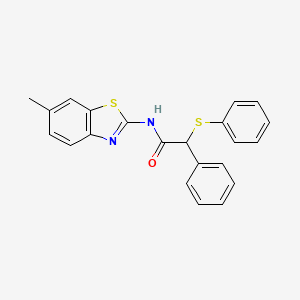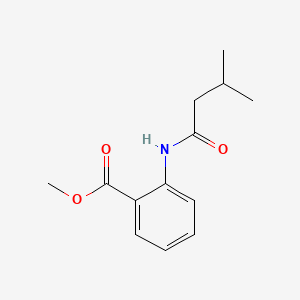
N,N'-(methylenedi-4,1-phenylene)dimethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(methylenedi-4,1-phenylene)dimethanesulfonamide is an organic compound with a complex structure It is characterized by the presence of two methanesulfonamide groups attached to a methylenedi-4,1-phenylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(methylenedi-4,1-phenylene)dimethanesulfonamide typically involves the reaction of methylenedi-4,1-phenylene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N,N’-(methylenedi-4,1-phenylene)dimethanesulfonamide may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(methylenedi-4,1-phenylene)dimethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methanesulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenylene compounds.
Scientific Research Applications
N,N’-(methylenedi-4,1-phenylene)dimethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism by which N,N’-(methylenedi-4,1-phenylene)dimethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The phenylene backbone provides structural stability and facilitates interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(methylenedi-4,1-phenylene)bismaleimide
- N,N’-(methylenedi-4,1-phenylene)bis(stearamide)
- N,N’-(methylenedi-4,1-phenylene)bis(1,1-diphenylmethanimine)
Uniqueness
N,N’-(methylenedi-4,1-phenylene)dimethanesulfonamide is unique due to its specific functional groups and structural configuration. The presence of methanesulfonamide groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C15H18N2O4S2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[4-[[4-(methanesulfonamido)phenyl]methyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H18N2O4S2/c1-22(18,19)16-14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)17-23(2,20)21/h3-10,16-17H,11H2,1-2H3 |
InChI Key |
KLYKBGKWTGHMNS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10975514.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975523.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10975524.png)
![3-fluoro-N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10975533.png)
![3-(Cycloheptylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975540.png)
![(2E)-5-(4-chlorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10975548.png)
![2-(3-chlorophenyl)-N-[1-(3,4-dimethylphenyl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B10975552.png)


![4-Ethyl-5-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B10975571.png)
![1,4-Diazepane-1,4-diylbis[(2-ethoxyphenyl)methanone]](/img/structure/B10975575.png)



